sodium;hydroxymethanesulfinate

Description

Historical Context and Evolution of Research Perspectives on Sodium Hydroxymethanesulfinate

The development of sodium hydroxymethanesulfinate, commercially known as Rongalite, dates back to the early 20th century. wikipedia.org It was initially created for the textile industry to serve as a stable, solid source of the sulfoxylate (B1233899) ion, a powerful reducing agent. wikipedia.orgatamanchemicals.com Early synthesis methods were documented in patents from 1908, 1922, and 1935, which involved the reduction of formaldehyde (B43269) and sulfur dioxide with zinc dust. atamanchemicals.comacs.org An interesting historical footnote is its initial development for treating mercury poisoning, though this application proved to be of limited value. atamanchemicals.comacs.org

The research perspective on sodium hydroxymethanesulfinate has evolved significantly from its origins as an industrial bleaching and vat dyeing agent. atamanchemicals.com While it continues to be a key component in these large-scale applications, its utility has expanded into more specialized areas of chemical science. atamanchemicals.comresearchgate.net Researchers began to explore its potential as a reducing agent in redox-initiator systems for emulsion polymerization. atamanchemicals.comresearchgate.net More recently, the focus has shifted towards its versatile applications in organic synthesis, where it is valued for its ability to perform a variety of chemical transformations under mild conditions. researchgate.netorganic-chemistry.org

Academic Significance and Broad Research Relevance of Sodium Hydroxymethanesulfinate in Chemical Science and Technology

The academic and industrial relevance of sodium hydroxymethanesulfinate stems from its unique chemical reactivity. It serves as a source of the SO2²⁻ anion, making it a valuable reagent for introducing sulfonyl groups into organic molecules and as a potent reducing agent. wikipedia.orgorganic-chemistry.org Its ability to release the reducing sulfoxylate ion and formaldehyde when acidified is a key feature of its chemical behavior, though the generation of formaldehyde requires careful consideration in industrial settings. wikipedia.orgatamanchemicals.com

In the realm of chemical technology, its applications are diverse. Beyond its foundational role in the textile and dye industries, it is used as a redox initiator for emulsion polymerization, often paired with oxidizing agents like t-butyl peroxide. wikipedia.orgatamanchemicals.com It also has niche applications, such as a water conditioner in aquariums where it effectively reduces chlorine and chloramine. wikipedia.orgatamanchemicals.comresearchgate.net Furthermore, it is employed as an antioxidant in some pharmaceutical formulations. wikipedia.orgatamanchemicals.comatamanchemicals.com

In the field of organic synthesis, sodium hydroxymethanesulfinate has gained prominence as a versatile and cost-effective reagent. organic-chemistry.org Research has demonstrated its efficacy in a range of transformations. sigmaaldrich.com It is used to prepare sulfones and sultines, for the debromination of vicinal dibromoalkanes, and for the reductive dehalogenation of aldehydes and ketones. sigmaaldrich.com A significant area of research is its use in the transition metal- and hydride-free chemoselective reduction of α-keto esters and amides to their corresponding α-hydroxy derivatives. organic-chemistry.org This method is notable for its mild conditions and compatibility with various functional groups. organic-chemistry.org

| Application Area | Specific Use | Source |

|---|---|---|

| Textile Industry | Reducing agent for vat dyeing and industrial bleaching | wikipedia.orgatamanchemicals.comatamanchemicals.com |

| Polymer Chemistry | Reducing agent in redox-initiator systems for emulsion polymerization | wikipedia.orgatamanchemicals.comresearchgate.net |

| Organic Synthesis | Source of SO2²⁻ for preparing sulfones and sultines | wikipedia.orgsigmaaldrich.com |

| Organic Synthesis | Reductive dehalogenation and debromination | sigmaaldrich.com |

| Organic Synthesis | Chemoselective reduction of α-keto esters and amides | organic-chemistry.org |

| Water Treatment | Conditioner for aquaria to reduce chlorine and chloramine | wikipedia.orgatamanchemicals.comresearchgate.net |

| Pharmaceuticals | Antioxidant in formulations | atamanchemicals.comatamanchemicals.com |

| Cosmetics | Component in hair dye removers | wikipedia.orgatamanchemicals.com |

Current Research Challenges and Future Directions in Advanced Studies of Sodium Hydroxymethanesulfinate

Despite its long history and wide application, several research challenges and promising future directions remain in the study of sodium hydroxymethanesulfinate. A primary challenge lies in fully elucidating its complex decomposition mechanism. barnesandnoble.com The compound is relatively stable in alkaline aqueous solutions but decomposes rapidly in acidic media, producing a variety of products including sulfur dioxide. atamanchemicals.comresearchgate.net Kinetic and mechanistic studies have shown that its decomposition in the presence of oxygen is a complex process involving an induction period, which persists as long as molecular oxygen is present. researchgate.net The formation of radical intermediates, such as the sulfite (B76179) radical (SO₃⁻), during its reactions adds another layer of complexity that is the subject of ongoing investigation. researchgate.net

Future research is aimed at leveraging its unique reactivity for new synthetic methodologies. researchgate.net There is significant interest in expanding its role as an inexpensive and green reagent in organic synthesis. organic-chemistry.org This includes developing novel reactions where it can act as a C1 synthon donor or a proton source to assemble complex organic molecules. researchgate.net Another area of investigation is its potential role in prebiotic chemistry, where it has been studied as a stable "mineral" reservoir for formaldehyde, a key precursor for simple carbohydrates. nih.gov

In technological applications, particularly in polymerization, a challenge is managing the reaction kinetics. researchgate.netresearchgate.net For instance, while its use as a kicker in PVC production can significantly reduce polymerization time, it can also lead to uncontrolled energy release at high conversion rates, posing scalability challenges. researchgate.netresearchgate.net Future studies will likely focus on optimizing these systems, perhaps through the use of phase transfer agents, to improve reaction control and thermal stability of the resulting polymer. researchgate.netresearchgate.net Continued research into its fundamental chemistry, particularly its decomposition pathways and radical reactions, is crucial for addressing these challenges and unlocking its full potential in both established and emerging applications. barnesandnoble.comcolab.ws

Structure

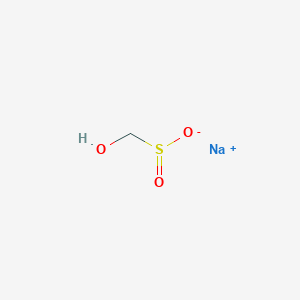

2D Structure

Properties

IUPAC Name |

sodium;hydroxymethanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S.Na/c2-1-5(3)4;/h2H,1H2,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGJFPHUCFXLBL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(O)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium Hydroxymethanesulfinate

Established Industrial and Laboratory Synthesis Routes of Sodium Hydroxymethanesulfinate

The primary methods for synthesizing sodium hydroxymethanesulfinate on both industrial and laboratory scales have been developed since the early 20th century. acs.org These routes are valued for their reliability and quantitative yields.

The most prevalent commercial method involves the reaction of sodium dithionite (B78146) with formaldehyde (B43269) in an aqueous solution. wikipedia.orgacs.org The reaction can be represented by the following equation:

Na₂S₂O₄ + 2CH₂O + H₂O → HOCH₂SO₃Na + HOCH₂SO₂Na wikipedia.org

This process is highly efficient and proceeds quantitatively, which is advantageous as it converts the oxygen-sensitive sodium dithionite into the much more stable sodium hydroxymethanesulfinate, simplifying handling and storage. wikipedia.orgatamanchemicals.com

An alternative, historically significant method begins with the reduction of a formaldehyde-sodium bisulfite adduct. This process typically uses zinc dust as the reducing agent. acs.orgchemicalbook.com In a variation of this approach, zinc dust and zinc oxide are used to treat a mixture of formaldehyde and sodium hydrogen sulfite (B76179). acs.org Another patented method describes a synthesis starting from zinc, sulfur dioxide, and formaldehyde, where the intermediate zinc salt is converted to the sodium salt using sodium hydroxide (B78521). acs.orgnih.gov

The choice between these methods often depends on the scale of production and desired purity. The dithionite route is generally favored for large-scale manufacturing due to its simplicity and the stability of the final product. wikipedia.org

Below is a comparative analysis of the primary synthesis routes.

Interactive Table 1: Comparison of Major Synthesis Routes for Sodium Hydroxymethanesulfinate

| Metric | Dithionite Method | Zinc Reduction Method |

|---|---|---|

| Primary Reactants | Sodium dithionite, Formaldehyde | Formaldehyde-sodium bisulfite adduct, Zinc dust |

| Reaction Speed | Quantitative and relatively fast wikipedia.orgatamanchemicals.com | Involves multiple steps, can be slower acs.org |

| Scalability | Well-suited for industrial production acs.org | Historically used, can be more complex for large scale acs.org |

| Key Advantage | Converts O₂-sensitive dithionite to a stable product wikipedia.org | Avoids the direct use of dithionite |

| Byproducts | Sodium hydroxymethanesulfonate, bis-(hydroxymethyl)sulfone wikipedia.org | Involves zinc salts that must be separated nih.gov |

Mechanistic Investigations of Sodium Hydroxymethanesulfinate Formation Pathways

The formation of sodium hydroxymethanesulfinate is understood as a nucleophilic addition process. In the dominant synthesis route, the reaction between sodium dithionite and formaldehyde is key. wikipedia.org The hydroxymethanesulfinate ion (HOCH₂SO₂⁻) is inherently unstable in solution and exists in equilibrium, potentially decomposing back into formaldehyde and sulfite. wikipedia.org

The mechanism can be viewed from the perspective of sodium hydroxymethanesulfinate acting as a stable source of the sulfoxylate (B1233899) ion (SO₂²⁻). atamanchemicals.comwikipedia.org When the compound is acidified, it releases the reducing sulfoxylate ion and formaldehyde. atamanchemicals.comwikipedia.org The synthesis reaction essentially captures this unstable ion. The addition of at least one equivalent of formaldehyde to the reaction mixture pushes the equilibrium toward the formation of the stable adduct. wikipedia.org

Further mechanistic insights suggest that the formation of sulfone derivatives can occur via two possible pathways. acs.org

Pathway 1: Involves the nucleophilic displacement of a leaving group by the hydroxymethanesulfinate anion, followed by the elimination of a formaldehyde molecule in the presence of a base. acs.org

Pathway 2: This path suggests an initial nucleophilic displacement by the sulfinate anion, which is generated directly from the decomposition of sodium hydroxymethanesulfinate. acs.org

The stability of the final product is greatly enhanced by the presence of excess formaldehyde, which reacts further to form bis-(hydroxymethyl)sulfone, leading to solutions that are stable indefinitely. wikipedia.org This stability is crucial for its application in industries like dyeing and polymerization. atamanchemicals.comacs.org

Green Chemistry Approaches and Process Intensification in Sodium Hydroxymethanesulfinate Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for chemical synthesis. imist.ma Sodium hydroxymethanesulfinate, itself often considered a green reagent for its role in other syntheses, has been the subject of such improvements. acs.orgresearchgate.net

Green chemistry approaches emphasize the use of environmentally benign solvents, catalytic processes, and waste reduction. imist.ma The synthesis of sodium hydroxymethanesulfinate derivatives has been achieved using "on-water" procedures, which leverage water as a solvent to provide an economical and environmentally more convenient route. arkat-usa.org For instance, the reduction of elemental tellurium or selenium with sodium hydroxymethanesulfinate in an aqueous sodium hydroxide solution is a green method for generating telluride and selenide (B1212193) anions for further reactions. arkat-usa.orgnih.gov These methods highlight the compound's utility in sustainable synthesis protocols that avoid hazardous solvents and feature mild reaction conditions. acs.orgarkat-usa.org

Process intensification aims to make chemical production safer, cleaner, and more energy-efficient, often by transitioning from traditional batch reactors to continuous flow systems. researchandmarkets.comcetjournal.it Innovations in catalysis and process intensification for formaldehyde-based chemicals have led to reduced reaction times and fewer waste byproducts. researchandmarkets.com The use of digital monitoring solutions provides real-time analytics that allows for rapid adjustments to maintain quality and efficiency. researchandmarkets.com Furthermore, the adaptability of sodium hydroxymethanesulfinate to closed-loop water treatment systems positions it as a key component in sustainable manufacturing initiatives. researchandmarkets.com Techniques like ultrasound-assisted synthesis have also been shown to improve reaction yields and rates, aligning with the goals of process intensification. researchgate.net

Control of Purity and Byproduct Formation in Sodium Hydroxymethanesulfinate Production

Controlling purity and minimizing byproduct formation are critical in the commercial production of sodium hydroxymethanesulfinate. The primary byproduct of concern in the dithionite synthesis route is bis-(hydroxymethyl)sulfone, which forms when an excess of formaldehyde is used to drive the reaction to completion and ensure the stability of the product solution. wikipedia.org While beneficial for stability, its formation represents a deviation from the target molecule.

Another potential source of impurity is unreacted starting material or side-products from the decomposition of sodium dithionite. The quantitative nature of the reaction between dithionite and formaldehyde helps to minimize residual dithionite. wikipedia.orgatamanchemicals.com However, if the reaction conditions are not carefully controlled, particularly pH and temperature, decomposition can occur. The compound is stable in alkaline environments but decomposes rapidly in acidic conditions, releasing sulfur dioxide gas. atamanchemicals.comchemicalbook.com

Purification is typically achieved through crystallization, as the compound is generally sold as a dihydrate. wikipedia.orgchemicalbook.com Crystallizing from water is a common method. chemicalbook.com The final product is a white crystalline powder. nbinno.com Commercial grades of sodium hydroxymethanesulfinate have stringent purity specifications, with assays often performed using HPLC to ensure a high level of purity (≥98.0%). nbinno.com Limits are also placed on contaminants such as heavy metals and iron. nbinno.com

To ensure product quality and stability, storage conditions are also important. It should be stored in a cool, dry place away from oxidizing agents to prevent degradation. chemicalbook.comnbinno.com

Interactive Table 2: Typical Quality Specifications for Sodium Hydroxymethanesulfinate Dihydrate

| Parameter | Specification | Significance |

|---|---|---|

| Assay (HPLC) | ≥98.0% nbinno.com | Ensures high purity of the active compound. |

| Appearance | White crystalline powder nbinno.com | A visual check for quality and absence of colored impurities. |

| Loss on Drying | ≤14.5% nbinno.com | Controls the water content, as it is sold as a dihydrate. |

| Heavy Metals | ≤10 ppm nbinno.com | Limits toxic metal impurities for safety and application performance. |

| Iron (Fe) Content | ≤5 ppm nbinno.com | Prevents interference in sensitive applications like polymerization. |

| pH (aqueous solution) | 9.5-10.5 chemicalbook.com | Indicates the alkaline stability range of the product. |

Chemical Reactivity and Mechanistic Studies of Sodium Hydroxymethanesulfinate

Fundamental Reducing Properties and Redox Mechanisms of Sodium Hydroxymethanesulfinate

Sodium hydroxymethanesulfinate, also known as Rongalite, is a potent reducing agent valued for its versatility in organic synthesis. nbinno.comresearchgate.net Its reducing power stems from its ability to act as a source of the sulfoxylate (B1233899) anion (SO₂²⁻). nbinno.comnbinno.com In solution, particularly under acidic conditions, the hydroxymethanesulfinate ion can release the reducing sulfoxylate ion and formaldehyde (B43269). wikipedia.org The mechanism of its reducing action is not entirely understood but is believed to involve the reduction of the oxidation state of other molecules.

Research has demonstrated that sodium hydroxymethanesulfinate can function as a single electron donor, initiating reactions through radical mechanisms. researchgate.netorganic-chemistry.org This multifaceted reactivity allows it to participate in a variety of transformations, serving not only as a reducing agent but also as a source for sulfone groups or as a C1 synthon in certain synthetic contexts. researchgate.net Its capacity for chemoselective reductions is a key feature, enabling it to reduce specific functional groups within a complex molecule while leaving others, such as halides, alkenes, and nitriles, unaffected. nbinno.comorganic-chemistry.org

Decomposition Pathways and Product Profiling under Varied Conditions

The stability of sodium hydroxymethanesulfinate is highly dependent on environmental conditions. researchgate.net While relatively stable in alkaline aqueous environments, it undergoes rapid decomposition in acidic media. researchgate.net

The decomposition of sodium hydroxymethanesulfinate proceeds through different pathways depending on the presence of oxygen. In aqueous solutions exposed to air, the decomposition process has been observed to occur in three distinct stages: an initial stage involving oxygen, a subsequent induction period, and a third stage that proceeds without oxygen. researchgate.net

A key difference between aerobic (oxygen-present) and anaerobic (oxygen-absent) decomposition is the formation of dithionite (B78146). researchgate.net Under aerobic conditions, there is a notable induction period during which molecular oxygen in the solution is consumed. researchgate.net The formation of dithionite begins only after the complete consumption of this dissolved oxygen. researchgate.net In contrast, under anaerobic conditions, the formation of dithionite can proceed without this delay. researchgate.net

The decomposition of sodium hydroxymethanesulfinate in aqueous solutions leads to a variety of sulfur-containing intermediates and final products. One of the primary products of its decomposition in acidic medium is sulfur dioxide (SO₂). researchgate.netresearchgate.net

Kinetic and mechanistic studies have identified several key species formed during the process. researchgate.net Dithionite (S₂O₄²⁻) is a significant product, particularly in slightly acidic solutions, with its formation being contingent on the absence of molecular oxygen. researchgate.netresearchgate.net The sulfite (B76179) radical (SO₃⁻) has also been detected as an intermediate during the decomposition pathway. researchgate.net The decomposition in solution can also lead to the formation of sulfite, and under certain conditions, thiosulfate (B1220275) (S₂O₃²⁻) and bisulfate (HSO₄⁻) have been detected. wikipedia.orgresearchgate.net The sulfoxylate ion (SO₂²⁻) is considered a key transient species, which is rapidly oxidized by oxygen. researchgate.net

The stability and rate of decomposition of sodium hydroxymethanesulfinate are governed by several critical factors.

pH: The compound is significantly more stable in alkaline aqueous solutions and decomposes rapidly in acidic environments. researchgate.net The pH dependence of the equilibrium has been linked to the equilibrium between sulfite and bisulfite. researchgate.net

Oxygen Presence: Molecular oxygen plays a crucial inhibitory role in certain decomposition pathways. researchgate.net In aerobic conditions, an induction period is observed, which persists until all dissolved oxygen is consumed, delaying the formation of products like dithionite. researchgate.netresearchgate.net The presence of oxygen leads to an initial oxidation decomposition stage, which occurs in the solution's surface layer. researchgate.net

Temperature: The rate of decomposition is dependent on temperature. A kinetic study of the equilibrium between formaldehyde, bisulfite, and hydroxymethanesulfonate determined the reaction enthalpy to be (-54.60 ± 1.10) kJ/mol and the entropy to be (57.6 ± 3.7) J/(mol·K) at a pH of 5-6, indicating a clear temperature dependence. researchgate.net

Additives: The addition of sulfite has been shown to affect the decomposition process. In aerobic conditions, adding sulfite can reduce or even eliminate the induction period and increase the rate of dithionite formation. researchgate.net This suggests that sulfite participates in the reaction mechanism, potentially favoring a heterolytic pathway for dithionite formation. researchgate.net

| Factor | Effect on Stability and Decomposition |

|---|---|

| pH | Relatively stable in alkaline (pH 9.5-10.5) conditions; decomposes rapidly in acidic media. researchgate.net |

| Oxygen | Presence of oxygen introduces an induction period, delaying the formation of dithionite until the oxygen is consumed. researchgate.netresearchgate.net |

| Temperature | Decomposition rate is temperature-dependent, with defined thermodynamic parameters (enthalpy and entropy). researchgate.net |

| Sulfite Additives | Can accelerate the rate of dithionite formation and reduce the oxygen-induced induction period. researchgate.net |

Role as a Versatile Reagent in Advanced Organic Transformations

Sodium hydroxymethanesulfinate is a valuable reagent in modern organic synthesis, prized for its ability to mediate a range of chemical transformations under mild conditions. researchgate.netnbinno.com It is used to introduce SO₂ groups into organic molecules and for various reductive processes. wikipedia.org

A notable application of sodium hydroxymethanesulfinate is in the chemoselective reduction of specific carbonyl compounds. nbinno.comorganic-chemistry.org It facilitates an efficient, transition metal- and hydride-free reduction of α-keto esters and α-keto amides to the corresponding α-hydroxy esters and α-hydroxy amides. organic-chemistry.org

This transformation is highly valuable as it often proceeds in good to excellent yields under mild, aqueous conditions. nbinno.comorganic-chemistry.org The reaction operates via a radical mechanism and is compatible with a variety of other reducible functional groups, which remain intact during the reaction. organic-chemistry.org This high level of chemoselectivity allows for streamlined synthetic routes in the creation of complex molecules. nbinno.com

| Substrate | Product | Key Features of the Reaction |

|---|---|---|

| α-Keto Ester | α-Hydroxy Ester | Transition metal- and hydride-free. organic-chemistry.org Proceeds via a radical mechanism. organic-chemistry.org Mild, often aqueous, conditions. nbinno.com Chemoselective: compatible with halides, alkenes, amides, nitriles. organic-chemistry.org |

| α-Keto Amide | α-Hydroxy Amide |

Sulfonylation and Sulfone Formation Utilizing Sodium Hydroxymethanesulfinate

Sodium hydroxymethanesulfinate, commonly known as Rongalite, serves as a versatile and potent reagent in organic synthesis for the formation of sulfones. nbinno.comorganic-chemistry.org Its utility is primarily derived from its ability to act as a source of the sulfoxylate dianion (SO₂²⁻), which can be introduced into organic molecules. nbinno.comwikipedia.orgnbinno.com As a nucleophile, sodium hydroxymethanesulfinate reacts with alkylating agents to yield sulfones. wikipedia.org For instance, its reaction with xylylene dibromide produces both the corresponding sulfone and the isomeric sulfinate ester, indicating that alkylation can occasionally occur at the oxygen atom as well. wikipedia.org

The compound is considered an effective sulfonylating reagent. rsc.org However, the direct use of commercial Rongalite has limitations, such as side reactions that may produce undesired symmetrical sulfones due to the labile hydroxymethyl group. rsc.org Despite this, it remains a key reagent for preparing sulfones and sultines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.comnbinno.com

| Reactant(s) | Reagent | Product Type | Reference |

|---|---|---|---|

| Alkylating agents | Sodium Hydroxymethanesulfinate | Sulfones | wikipedia.org |

| Xylylene dibromide | Sodium Hydroxymethanesulfinate | Sulfone and Sulfinate ester | wikipedia.org |

| Alkyl and Aryl electrophiles | Sodium tert-butyldimethylsilyloxymethanesulfinate (TBSOMS-Na) | Sulfones and various sulfonyl derivatives | rsc.org |

Other Selective Transformations (e.g., dehalogenation, C-C/C-S bond cleavage, sulfide (B99878) and selenoether synthesis)

Beyond sulfone formation, sodium hydroxymethanesulfinate is employed in a variety of other selective organic transformations.

Dehalogenation: The compound is recognized for its potent reducing capabilities, which are utilized for the dehalogenation of organic compounds. nbinno.com This process effectively removes halogen atoms from molecules, representing a critical step in the synthesis of many complex organic structures. nbinno.com

C-C/C-S Bond Cleavage: In certain reactions, sodium hydroxymethanesulfinate participates in both carbon-carbon (C-C) and carbon-sulfur (C-S) bond cleavage. organic-chemistry.org An unconventional annulation process that merges C-C and C-S bond cleavage uses Rongalite as a C1 unit, a sulfur(II) synthon, and a reductant to construct C5-substituted 1,3-dithianes. organic-chemistry.org

Sulfide and Selenoether Synthesis: A mild and cost-effective methodology has been developed for the synthesis of aryl thio- and selenoglycosides using Rongalite. In this process, diaryl dichalcogenides undergo reductive cleavage in the presence of Rongalite to generate a chalcogenide anion in situ, which then reacts with glycosyl halides to furnish the desired products in excellent yields. It also facilitates a smooth, one-pot synthesis of aryl alkyl sulfides from disulfides and alkyl halides at room temperature under metal-free and strong-base-free conditions. organic-chemistry.org Furthermore, treatment of elemental selenium and tellurium with sodium hydroxymethanesulfinate yields solutions containing sodium polyselenides (Na₂Seₓ) and sodium polytellurides (Na₂Teₓ), respectively. wikipedia.org This reactivity is also harnessed to prepare azole-containing selenoethers by reacting the corresponding tosylate or chloride with sodium selenide (B1212193) generated in situ from elemental selenium and Rongalite.

| Transformation Type | Substrates | Product | Key Features | Reference |

|---|---|---|---|---|

| Dehalogenation | Halogenated organic compounds | Dehalogenated compounds | Utilizes reducing properties | nbinno.com |

| C-C/C-S Bond Cleavage | Various starting materials | C5-substituted 1,3-dithianes | Serves as C1 unit, sulfur synthon, and reductant | organic-chemistry.org |

| Sulfide Synthesis | Disulfides and alkyl halides | Aryl alkyl sulfides | One-pot, room temperature, metal-free | organic-chemistry.org |

| Selenoether Synthesis | Diaryl dichalcogenides and glycosyl halides | Aryl selenoglycosides | In situ generation of chalcogenide anion | |

| Selenoether Synthesis | Azole tosylates/chlorides and elemental selenium | Azole-containing selenoethers | In situ generation of sodium selenide |

Catalytic Activity and Mechanisms of Action of Sodium Hydroxymethanesulfinate in Chemical Reactions

The mechanism of action of sodium hydroxymethanesulfinate is complex and not fully understood, though it is primarily recognized as a strong reducing agent. It is also believed to act as a catalyst in some chemical reactions by providing an alternative reaction pathway, thereby increasing the reaction rate.

In acidic medium, sodium hydroxymethanesulfinate readily decomposes. A detailed kinetic and mechanistic study of this decomposition revealed a process that produces dithionite (S₂O₄²⁻). This formation is preceded by an induction period that continues as long as molecular oxygen is present in the solution, indicating that the complete consumption of oxygen is a prerequisite for dithionite formation. The sulfite radical (SO₃⁻) has been identified as one of the intermediates in this decomposition process. The decomposition in the presence of air occurs in three stages: an initial stage involving oxygen, a second induction period, and a third stage that proceeds without oxygen. researchgate.net

The compound can essentially be considered a source of the SO₂²⁻ anion, which underpins its use as both a reducing agent and a reagent to introduce SO₂ groups into organic molecules. wikipedia.org In its role as a reducing agent, it can facilitate the chemoselective reduction of α-keto esters and α-keto amides to their corresponding α-hydroxy derivatives. organic-chemistry.org This transformation proceeds via a radical mechanism and is compatible with other reducible functional groups like halides and alkenes. organic-chemistry.org

When used in industrial applications, making sodium hydroxymethanesulfinate acidic releases the reducing sulfoxylate ion and formaldehyde in equimolar amounts. wikipedia.org The hydroxymethanesulfinate ion itself is unstable in solution and decomposes to formaldehyde and sulfite. wikipedia.org

Kinetic and Thermodynamic Parameters of Reactions Involving Sodium Hydroxymethanesulfinate

The decomposition of sodium hydroxymethanesulfinate in aqueous solutions has been studied to determine its kinetic and thermodynamic parameters. In deaerated, argon-saturated aqueous solutions, ultraviolet absorption spectrometry was used to measure the concentrations of bisulfite in thermal equilibrium with formaldehyde and hydroxymethanesulfonate. researchgate.net

The equilibrium constant (K₁ₐ) for the reaction was determined as a function of temperature between 288-318 K at a pH of 5-6. researchgate.net The temperature dependence is described by the equation: log 1/K₁ₐ = (2854 ± 59)/T - (3.0 ± 0.2). researchgate.net From this relationship, the reaction enthalpy (ΔH) was calculated to be (-54.60 ± 1.10) kJ/mol, and the reaction entropy (ΔS) was found to be (57.6 ± 3.7) J/(mol·K). researchgate.net

The decomposition of hydroxymethanesulfonate was also studied at 25°C, yielding an effective rate coefficient of 1.1 × 10⁻⁵ s⁻¹ at pH 5.6. researchgate.net A kinetic model for the decomposition in an aqueous solution initially at pH 7.9 considered a multistep reaction involving oxidation decomposition at the solution surface and bulk reactions, some of which involve oxygen. researchgate.net The model's consistency with experimental data supported the hypothesis of a catalytic effect of "active sulfur" in the decomposition process. researchgate.net

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Reaction Enthalpy (ΔH) | (-54.60 ± 1.10) kJ/mol | pH 5-6 | researchgate.net |

| Reaction Entropy (ΔS) | (57.6 ± 3.7) J/(mol·K) | pH 5-6 | researchgate.net |

| Effective Rate Coefficient | 1.1 × 10⁻⁵ s⁻¹ | 25°C, pH 5.6 | researchgate.net |

| Equilibrium Constant (K₁ₐ) Temperature Dependence | log 1/K₁ₐ = (2854 ± 59)/T - (3.0 ± 0.2) | 288-318 K, pH 5-6 | researchgate.net |

Theoretical and Computational Chemistry of Sodium Hydroxymethanesulfinate

Quantum Chemical Investigations of Sodium Hydroxymethanesulfinate Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in determining the three-dimensional structure and electronic landscape of sodium hydroxymethanesulfinate. While experimental techniques like X-ray crystallography have confirmed the fundamental structure of this salt, computational methods provide detailed data on bond lengths, bond angles, and dihedral angles in the gaseous or solvated state.

Theoretical studies, often employing Density Functional Theory (DFT), can model the geometry of the hydroxymethanesulfinate anion. These calculations would typically reveal the pyramidal geometry around the sulfur atom and the specific spatial arrangement of the hydroxymethyl group relative to the sulfinate group.

| Parameter | Value |

|---|---|

| S-C Bond Length | ~1.85 Å |

| S-O Bond Length | ~1.50 Å |

| C-O Bond Length | ~1.43 Å |

| O-S-O Bond Angle | ~110° |

| O-S-C Bond Angle | ~105° |

Furthermore, quantum chemical investigations provide a detailed picture of the electronic properties. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. For the hydroxymethanesulfinate anion, the HOMO is expected to be localized on the sulfur and oxygen atoms, indicating these as the primary sites for nucleophilic attack. The LUMO, conversely, would indicate the regions susceptible to electrophilic attack.

Molecular electrostatic potential (MEP) maps are another valuable output of these calculations, visualizing the charge distribution and predicting sites for intermolecular interactions. For sodium hydroxymethanesulfinate, the MEP would show negative potential around the oxygen atoms of the sulfinate group, attracting the sodium cation and other electrophiles.

Density Functional Theory (DFT) Applications in Sodium Hydroxymethanesulfinate Reaction Mechanism Elucidation

Density Functional Theory (DFT) has been effectively utilized to explore the reaction mechanisms involving the hydroxymethanesulfonate anion (HMS), which is the active component of sodium hydroxymethanesulfinate. A notable application of DFT is in understanding the formation of HMS from formaldehyde (B43269) (HCHO) and dissolved sulfur dioxide (in the form of bisulfite, HSO₃⁻, and sulfite (B76179), SO₃²⁻).

Theoretical calculations have shown that the reaction between formaldehyde and the sulfite anion (HCHO + SO₃²⁻) is kinetically more favorable than the reaction with the bisulfite anion (HCHO + HSO₃⁻). researchgate.net The energy barrier for the sulfite pathway is significantly lower, indicating that this is the more likely route for the formation of hydroxymethanesulfonate in aqueous solutions. researchgate.net

Table 2: Calculated Free Energy Barriers for the Formation of Hydroxymethanesulfonate (HMS) researchgate.net

| Reaction | Calculated Free Energy Barrier (kcal/mol) |

|---|---|

| HCHO + SO₃²⁻ → CH₂(OH)SO₃⁻ | 1.6 |

| HCHO + HSO₃⁻ → CH₂(OH)SO₃⁻ + H⁺ | 9.7 |

These DFT studies not only provide the energy barriers but also elucidate the transition state geometries, offering a complete picture of the reaction coordinate. This level of detail is crucial for understanding the factors that control the reaction rate and selectivity.

Molecular Modeling of Sodium Hydroxymethanesulfinate Interactions with Various Substrates and Interfaces

Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the interactions of sodium hydroxymethanesulfinate with its environment, such as solvent molecules, substrates, and interfaces. While specific MD studies on sodium hydroxymethanesulfinate were not prominently found, the methodology is well-suited to explore several aspects of its behavior.

In an aqueous solution, MD simulations can model the hydration shell around the sodium cation and the hydroxymethanesulfinate anion. These simulations would provide information on the number of water molecules in the first and second solvation shells, their orientation, and the dynamics of their exchange with the bulk solvent. Understanding the hydration structure is critical as it influences the reactivity of the anion in solution.

Furthermore, MD simulations can be employed to study the interaction of sodium hydroxymethanesulfinate with various substrates. For instance, in its application in organic synthesis, simulations could model the approach of the hydroxymethanesulfinate anion to an electrophilic substrate, providing insights into the initial steps of the reaction and the role of the solvent in mediating this interaction. At interfaces, such as on the surface of a catalyst or a textile fiber, MD simulations can reveal the preferred orientation and binding modes of the molecule, which can be crucial for its function as a reducing or bleaching agent.

Prediction of Sodium Hydroxymethanesulfinate Reactivity and Stability via Computational Approaches

Computational approaches are invaluable for predicting the reactivity and stability of sodium hydroxymethanesulfinate under various conditions. The decomposition of this compound, particularly in acidic media, is a key aspect of its chemistry. tcichemicals.com

DFT calculations can be used to map the potential energy surface of the decomposition pathways. For instance, the decomposition of the hydroxymethanesulfinate anion to release formaldehyde and sulfite can be modeled to determine the activation energy for this process. This information is critical for understanding the compound's stability and its controlled release of reactive species in applications.

Furthermore, computational studies have explored the subsequent atmospheric oxidation of the hydroxymethanesulfonate anion by hydroxyl radicals (·OH). These studies indicate that the reaction can proceed efficiently, leading to the formation of inorganic sulfur species. acs.org The reaction is initiated by the abstraction of a hydrogen atom, leading to a cascade of reactions that ultimately mineralize the organic sulfur. acs.org Such computational predictions of reaction pathways and kinetics are essential for assessing the environmental fate of sodium hydroxymethanesulfinate and its byproducts.

Advanced Analytical Methodologies for Sodium Hydroxymethanesulfinate Research

Spectroscopic Techniques for In-situ Reaction Monitoring and Intermediate Detection of Sodium Hydroxymethanesulfinate (e.g., in-situ NMR, ESR, UV-Vis)

In-situ spectroscopic techniques are powerful tools for observing chemical reactions in real-time without disturbing the reacting system. For sodium hydroxymethanesulfinate, these methods can provide valuable insights into its reaction mechanisms and the transient species involved.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique allows for the real-time tracking of the concentrations of reactants, intermediates, and products in a reaction mixture. selectscience.netresearchgate.netcardiff.ac.uk For the synthesis or degradation of sodium hydroxymethanesulfinate, ¹H and ¹³C NMR could monitor the disappearance of starting materials and the appearance of the hydroxymethanesulfinate anion and other organic species. nih.gov Advanced techniques like Diffusion-Ordered Spectroscopy (DOSY) could be employed to study the self-assembly or interaction of sodium hydroxymethanesulfinate with other molecules in solution. chemrxiv.org

Electron Spin Resonance (ESR) Spectroscopy: ESR, also known as Electron Paramagnetic Resonance (EPR), is specifically used to detect and characterize species with unpaired electrons, such as free radicals. researchgate.net In reactions involving sodium hydroxymethanesulfinate, particularly in redox processes, radical intermediates may be formed. In-situ ESR would be instrumental in identifying and quantifying these transient radical species, providing direct evidence for radical-mediated reaction pathways.

UV-Vis Spectroscopy: This technique is sensitive to changes in the electronic structure of molecules and can be used to monitor reactions involving chromophoric species. lew.ro While sodium hydroxymethanesulfinate itself does not have strong absorption in the visible region, its reactions with colored compounds or the formation of colored intermediates or products can be monitored. lew.ro For instance, if sodium hydroxymethanesulfinate is used as a reducing agent for a colored dye, the rate of decolorization can be followed by UV-Vis spectroscopy to determine the reaction kinetics. researchgate.netresearchgate.net The interaction of sulfonate and sulfinate ions with their aqueous environment can also be studied, as hydration affects their spectroscopic properties. nih.govresearchgate.net

| Spectroscopic Technique | Application in Sodium Hydroxymethanesulfinate Research | Information Gained |

|---|---|---|

| In-situ NMR | Monitoring synthesis and degradation reactions. | Real-time concentration profiles of reactants, intermediates, and products. |

| In-situ ESR | Detection of radical intermediates in redox reactions. | Identification and characterization of transient radical species. |

| In-situ UV-Vis | Monitoring reactions involving colored species. | Reaction kinetics and changes in electronic structure. |

Advanced Chromatographic and Mass Spectrometric Approaches for Complex Mixture Analysis and Product Identification of Sodium Hydroxymethanesulfinate (e.g., IC-MS, UFLC-MS)

In industrial applications and environmental studies, sodium hydroxymethanesulfinate may be present in complex matrices. Advanced chromatographic and mass spectrometric techniques are essential for its separation, identification, and quantification.

Ion Chromatography-Mass Spectrometry (IC-MS): IC is a powerful technique for separating ionic species. Coupling IC with MS provides a highly sensitive and selective method for the analysis of ionic compounds like the hydroxymethanesulfinate anion. thermofisher.com This is particularly useful for analyzing complex mixtures containing other sulfur-oxygen anions such as sulfite (B76179), sulfate (B86663), and thiosulfate (B1220275). The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the eluting ions.

Ultra-Fast Liquid Chromatography-Mass Spectrometry (UFLC-MS): UFLC offers rapid analysis times without compromising separation efficiency. When coupled with a mass spectrometer, it becomes a high-throughput tool for the analysis of complex organic mixtures. In the context of sodium hydroxymethanesulfinate, UFLC-MS could be used to analyze reaction mixtures to identify not only the main product but also minor byproducts and degradation products. Mass spectrometry can also be a valuable tool in studying related sulfur-containing compounds like sulfenic acids, which are transient oxidation products of thiols. rsc.orgfigshare.comnih.gov

The table below summarizes the applicability of these advanced techniques.

| Technique | Primary Application | Key Advantages |

|---|---|---|

| IC-MS | Separation and quantification of hydroxymethanesulfinate from other inorganic anions. | High selectivity for ionic species and definitive identification by MS. thermofisher.com |

| UFLC-MS | Rapid analysis of complex organic mixtures containing sodium hydroxymethanesulfinate and its reaction products. | High-throughput analysis and structural elucidation of unknown compounds. |

Electrochemical Sensor Development for Sodium Hydroxymethanesulfinate Research Applications

Electrochemical sensors offer the potential for rapid, portable, and cost-effective analysis of chemical species. nih.gov The development of sensors for sodium hydroxymethanesulfinate would be beneficial for real-time monitoring in industrial processes and environmental applications.

Research has demonstrated the feasibility of an electrochemical sensor for the simultaneous detection of sulfite and sodium formaldehyde (B43269) sulfoxylate (B1233899) (an alternative name for sodium hydroxymethanesulfinate). functmaterials.org.ua This sensor was developed by modifying a glassy carbon electrode with a multi-walled carbon nanotube-nanogold composite membrane. functmaterials.org.ua The sensor exhibited good stability and reproducibility, and was able to detect sodium formaldehyde sulfoxylate in a food matrix. functmaterials.org.ua The principle of detection is based on the electrochemical oxidation of the target analyte at the modified electrode surface. winsen-sensor.comwinsen-sensor.com Molecularly imprinted polymers are another promising avenue for creating highly selective electrochemical sensors. mdpi.com

The performance characteristics of the reported sensor are detailed below.

| Parameter | Reported Value/Observation | Reference |

|---|---|---|

| Electrode Material | Multi-walled carbon nanotube-nanogold composite on glassy carbon electrode | functmaterials.org.ua |

| Detected Analytes | Sulfite and Sodium Formaldehyde Sulfoxylate (simultaneously) | functmaterials.org.ua |

| Application Matrix | Dried bean milk cream in tight rolls | functmaterials.org.ua |

| Recovery Rate | Approximately 90% | functmaterials.org.ua |

Applications of Chemometrics and Machine Learning in Sodium Hydroxymethanesulfinate Analytical Data Interpretation

The large and complex datasets generated by modern analytical instruments often require advanced computational methods for data analysis and interpretation. Chemometrics and machine learning are powerful tools for extracting meaningful information from such data.

Chemometrics: Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be applied to spectroscopic and chromatographic data. For example, in in-situ reaction monitoring using NMR or UV-Vis, PCA can be used to identify the number of independent species contributing to the spectral changes. PLS can then be used to build quantitative models to predict the concentrations of these species over time.

Machine Learning: Machine learning algorithms are increasingly being used in analytical chemistry for tasks such as pattern recognition, classification, and prediction. chromatographytoday.comrsc.org For instance, a machine learning model could be trained on a large dataset of chromatograms from reactions involving sodium hydroxymethanesulfinate to automatically identify and quantify known and unknown products. chromatographyonline.comwiley.com Quantitative Structure-Activity Relationship (QSAR) models, a type of machine learning, can predict the properties and behavior of molecules based on their structure, which could be applied to understanding the reactivity of sodium hydroxymethanesulfinate and its derivatives. rpi.edu

The integration of these computational approaches with advanced analytical instrumentation is key to advancing the understanding of the chemistry and applications of sodium hydroxymethanesulfinate.

Industrial and Technological Applications: Research and Development Perspectives

Functionality as a Reducing Agent in Textile Processing and Dyeing (Research Aspects)

Sodium hydroxymethanesulfinate, often referred to by the trade name Rongalite, serves as a significant reducing agent in textile processing, particularly in vat dyeing and color stripping. wikipedia.org Its application in these areas is a subject of ongoing research aimed at optimizing processes and improving environmental outcomes.

In vat dyeing, the insoluble vat dye must be converted to its soluble leuco form through reduction. icrc.ac.ircwejournal.org While sodium dithionite (B78146) has traditionally been the reducing agent of choice, sodium hydroxymethanesulfinate offers a more stable alternative, especially in alkaline conditions. nbinno.comresearchgate.net Research has focused on comparing the efficacy of sodium hydroxymethanesulfinate with other reducing agents. Studies have shown that while it may exhibit slower reduction rates compared to sodium dithionite, its stability allows for a more controlled release of the reducing species, which can be advantageous in certain dyeing processes. nbinno.com

Recent research has also explored the use of sodium hydroxymethanesulfinate in the development of nanopigments from vat dyes. In one study, vat dyes were converted to their leuco form using various reducing agents, including sodium hydroxymethanesulfinate (Rongalite C). The subsequent oxidation under sonication produced nano-sized pigment particles. The results indicated that the color strength of prints made from these nanopigments was comparable to, and in some cases higher than, those produced with other sulfur-based reducing agents. ekb.eg

Another key area of research is in color stripping, the process of removing dye from fabric to correct dyeing faults or for textile recycling. wikipedia.orgijesir.org Sodium hydroxymethanesulfinate is used to break down the chromophoric groups of the dye molecules. researchgate.net Research has demonstrated its effectiveness in stripping dyes from various types of fabrics. For instance, it can be used to strip most dyes from polyester (B1180765) in the presence of a carrier and acetic acid. google.com The mechanism of stripping often involves the reduction of the dye's chromophore, rendering it colorless. For example, in azo dyes, the azo group can be reduced to an amino group, thus losing its color. siliconeoil.net

Comparative Performance of Reducing Agents in Textile Processing

| Reducing Agent | Key Characteristics | Primary Application | Research Focus |

|---|---|---|---|

| Sodium Hydroxymethanesulfinate | Stable in alkaline environments, slower and more controlled reduction. nbinno.com | Vat dyeing, color stripping. | Optimizing dyeing processes, use in nanopigment synthesis. ekb.eg |

| Sodium Dithionite | Powerful reductant, highly sensitive to moisture, rapid decomposition in acidic conditions. nbinno.com | Vat dyeing, bleaching. nbinno.com | Developing more environmentally friendly alternatives. dntb.gov.ua |

| Thiourea Dioxide | Generates stronger reductants (sulfoxylate ions), faster reduction kinetics in aged solutions. nbinno.com | Guanidine synthesis, protein modification. nbinno.com | Understanding its decomposition and reactive species. |

| Glucose | Environmentally friendly, lower reduction potential compared to sodium dithionite. researchgate.netmatec-conferences.org | Natural indigo (B80030) dyeing. researchgate.net | Improving color strength and wash fastness in natural dyeing systems. matec-conferences.org |

Role in Polymerization Initiator Systems (Redox Polymerization) Research

Sodium hydroxymethanesulfinate plays a crucial role as a component of redox initiator systems in emulsion polymerization. These systems are fundamental to the production of various synthetic rubbers and resins. nbinno.comnbinno.com A redox initiator system typically consists of an oxidizing agent and a reducing agent, which decompose to generate free radicals and initiate polymerization.

In these systems, sodium hydroxymethanesulfinate acts as the reducing agent. A common redox pair involves an organic hydroperoxide as the oxidizing agent and sodium hydroxymethanesulfinate. The reaction between these two components generates radicals that initiate the polymerization of monomers emulsified in an aqueous phase. This method is particularly valuable because it allows for polymerization to occur at lower temperatures than thermal initiation, which is advantageous for controlling the reaction rate and the properties of the resulting polymer.

Research in this area focuses on several aspects. One area of investigation is the kinetics of polymerization using sodium hydroxymethanesulfinate-based redox systems. Understanding the rate of radical generation and how it is influenced by factors such as temperature, pH, and the concentration of the redox components is essential for controlling the molecular weight and molecular weight distribution of the polymer.

Another research focus is the development of new and more efficient redox initiator systems incorporating sodium hydroxymethanesulfinate for the synthesis of novel polymers. For example, research into the synthesis of high-trans styrene-butadiene rubber (SBR) has explored novel initiator systems to achieve specific microstructures and properties in the final polymer, such as high green strength and good building tack, which are desirable in applications like tire manufacturing. researchgate.net The development of biodegradable synthetic rubbers is another area where the choice of initiator system, potentially including sodium hydroxymethanesulfinate, is critical to achieving the desired material properties and sustainability profile. nih.gov

Advanced Applications of Sodium Hydroxymethanesulfinate in Water Treatment and Environmental Remediation Technologies

Sodium hydroxymethanesulfinate has shown promise in advanced water treatment and environmental remediation technologies. Its reducing properties make it effective in neutralizing certain pollutants and conditioning water.

A notable application is its use as a water conditioner, particularly in aquariums, where it rapidly reduces chlorine and chloramine. ataman-chemicals.com It also reacts with ammonia (B1221849) to form the less harmful aminomethylsulfinate ion. ataman-chemicals.com This application highlights its potential for broader use in municipal and industrial water treatment to remove disinfectant residuals.

Research is also exploring the use of sodium hydroxymethanesulfinate in the remediation of wastewater containing heavy metals. While the primary methods for heavy metal removal often involve adsorption, precipitation, or ion exchange, reducing agents can play a role in converting toxic, soluble heavy metal ions into less toxic, less soluble forms that can be more easily removed. nih.govmdpi.comnih.govmdpi.com For instance, the reduction of hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)) is a critical step in treating industrial wastewater. The reducing capabilities of sodium hydroxymethanesulfinate could be harnessed for such transformations.

Furthermore, its role in breaking down organic pollutants is an area of active investigation. The degradation of persistent organic pollutants in water is a significant environmental challenge. nih.gov The reactive species generated from sodium hydroxymethanesulfinate could potentially be used in advanced oxidation/reduction processes to decompose these complex molecules into simpler, less harmful substances.

Potential Environmental Remediation Applications of Sodium Hydroxymethanesulfinate

| Application Area | Mechanism of Action | Target Pollutants | Research Status |

|---|---|---|---|

| Water Conditioning | Reduction of disinfectants and reaction with ammonia. ataman-chemicals.com | Chlorine, Chloramine, Ammonia. ataman-chemicals.com | Established use in niche applications (e.g., aquariums). |

| Heavy Metal Remediation | Reduction of toxic heavy metal ions to less toxic/soluble forms. | Hexavalent Chromium (Cr(VI)), etc. | Exploratory research phase. |

| Organic Pollutant Degradation | Decomposition of complex organic molecules via reduction. nih.gov | Persistent Organic Pollutants (POPs). | Early-stage research. |

Research into Novel Synthetic Reagent Roles of Sodium Hydroxymethanesulfinate in Advanced Material Science and Chemical Production

Sodium hydroxymethanesulfinate is a versatile reagent in organic synthesis, primarily due to its ability to act as a source of the sulfoxylate (B1233899) anion (SO₂²⁻). wikipedia.orgnbinno.com This reactivity is being explored for novel applications in advanced material science and chemical production.

A significant area of research is its use in the synthesis of sulfur-containing organic compounds. It is an indispensable reagent for the preparation of sulfones and sultines, which are important intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. nbinno.comnbinno.com The reaction typically involves the nucleophilic attack of the sulfoxylate anion on an appropriate electrophile. For example, it reacts with alkylating agents to produce sulfones.

Recent studies have highlighted its utility in chemoselective reductions, where it can reduce specific functional groups within a molecule without affecting others. nbinno.com This is particularly valuable in complex organic syntheses. For instance, it can efficiently reduce α-keto esters to α-hydroxy esters under mild, aqueous conditions, a transformation that is often challenging to achieve with high selectivity using other reducing agents. nbinno.comorganic-chemistry.org This method is compatible with other reducible functionalities such as halides, alkenes, amides, and nitriles. organic-chemistry.org

Furthermore, research has demonstrated its role in novel, one-pot synthetic protocols. A metal-free and strong-base-free method for the synthesis of aryl alkyl sulfides from disulfides and alkyl halides at room temperature has been developed using sodium hydroxymethanesulfinate. organic-chemistry.org This protocol offers mild reaction conditions, operational simplicity, and high yields. organic-chemistry.org In another unconventional annulation process, sodium hydroxymethanesulfinate serves as a C1 unit, a sulfur(II) synthon, and a reductant for the synthesis of β,β-dithioketones. organic-chemistry.org

The compound's ability to introduce SO₂ groups into organic molecules is also being leveraged in the development of new materials. wikipedia.org The sulfonyl group can impart unique properties to polymers and other materials, such as improved thermal stability and specific electronic characteristics. The ongoing exploration of sodium hydroxymethanesulfinate's reactivity continues to open new avenues for the synthesis of complex molecules and advanced materials. nbinno.comrsc.orgresearchgate.netmdpi.comstanford.edu

Environmental Chemistry and Atmospheric Science of Hydroxymethanesulfinate

Formation Pathways of Hydroxymethanesulfinate in Atmospheric Aerosols and Aqueous Environments

Hydroxymethanesulfinate (HMS), an adduct of formaldehyde (B43269) and sulfur dioxide, is formed through aqueous-phase reactions within atmospheric aerosols, fog droplets, and clouds. caltech.eduosti.govacs.org The primary formation pathway involves the reaction of dissolved sulfur dioxide (SO2) with formaldehyde (HCHO). caltech.eduacs.orgcopernicus.org In the aqueous phase, SO2 dissolves and dissociates to form bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻). nih.gov Quantum chemistry calculations indicate that the reaction between formaldehyde and sulfite (HCHO + SO₃²⁻) is more favorable, with a lower energy barrier (1.6 kcal mol⁻¹) compared to the reaction with bisulfite (HCHO + HSO₃⁻), which has a higher barrier (9.7 kcal mol⁻¹). nih.govrsc.org

The formation of hydroxymethanesulfinate is significantly influenced by several environmental factors. copernicus.orgcopernicus.org Favorable conditions for its production include high concentrations of its precursors (SO2 and HCHO), high relative humidity, low temperatures, and moderately acidic pH levels (approximately 4 to 5). copernicus.orgcopernicus.orgnih.gov Such conditions are often present during severe winter haze events, particularly in regions like the North China Plain. copernicus.orgcopernicus.org For instance, during a haze event in Nanjing, China, elevated HMS concentrations were recorded, which was attributed to enhanced formation rates under these conditions. copernicus.org

Aerosol properties, such as ionic strength, also play a crucial role. copernicus.orgbohrium.com Elevated ionic strength can increase HMS formation rate constants but can also reduce the solubility of its precursor, SO2. copernicus.org The effect of ionic strength is complex; the enhancement of HMS formation peaks at an ionic strength of 4 mol kg⁻¹ and then declines. copernicus.org This explains the negative correlation observed between HMS levels and ionic strength in urban Nanjing. copernicus.org Furthermore, ambient humidity significantly impacts aerosol ionic strength, suggesting that including ionic strength in chemical models is important for accurately representing particulate sulfur chemistry, especially in humid environments. copernicus.orgcopernicus.org

Studies have observed HMS in various atmospheric environments, from polluted urban centers to remote marine and arctic regions. caltech.educopernicus.org In an Arctic oil field, the presence of HMS in submicrometer atmospheric aerosols increased during fog events, consistent with aqueous-phase formation in fog droplets. caltech.eduosti.govnsf.gov The production rate of HMS in the oil fields was estimated to be about 10 times higher than in the upwind Beaufort Sea. caltech.eduacs.org Similarly, HMS has been quantified in the urban atmosphere of Nanjing, China, and in the marine atmosphere over the Yellow and Bohai Seas, with average concentrations of 0.30±0.10 μg m⁻³ and 0.05±0.01 μg m⁻³ respectively. copernicus.org

Table 1: Conditions Favoring Hydroxymethanesulfinate (HMS) Formation

| Parameter | Favorable Condition | Reference |

|---|---|---|

| Precursor Concentrations | High levels of sulfur dioxide (SO₂) and formaldehyde (HCHO) | copernicus.orgcopernicus.orgnih.gov |

| Relative Humidity (RH) | High | copernicus.orgcopernicus.org |

| Temperature | Low | copernicus.orgcopernicus.orgnih.gov |

| Aqueous Environment pH | Moderately acidic (pH 4-5) | copernicus.orgcopernicus.orgnih.gov |

| Oxidant Levels | Low | copernicus.orgcopernicus.org |

| Aerosol Liquid Water Content | High | bohrium.comd-nb.info |

Atmospheric Fate, Stability, and Degradation Mechanisms of Hydroxymethanesulfinate

Once formed in the atmosphere, hydroxymethanesulfinate is considered relatively stable under certain conditions. copernicus.org Its stability is attributed to resistance to oxidation by common atmospheric oxidants such as ozone (O₃), hydrogen peroxide (H₂O₂), and oxygen (O₂). copernicus.org However, its decomposition can occur through various pathways.

In aqueous solutions exposed to air, the decomposition of sodium hydroxymethanesulfinate has been observed to occur in three stages. researchgate.net The first stage is dependent on oxygen, followed by an induction period, and a third stage that proceeds without oxygen. researchgate.net The presence of surfactants can inhibit the initial oxygen-dependent stage by hindering oxygen diffusion at the solution-air interface. researchgate.net

The primary degradation pathway for many atmospheric compounds is reaction with the hydroxyl radical (˙OH). copernicus.orgcopernicus.org Theoretical studies have explored the OH-initiated oxidation of related organosulfates. copernicus.orgcopernicus.org For instance, the reaction of methyl sulfate (B86663) with ˙OH involves hydrogen abstraction, leading to the formation of a radical intermediate (H₂C•-O-SO₃H). copernicus.org This radical can then undergo further decomposition. copernicus.org The atmospheric lifetime of such intermediates can be long enough to allow for collisions with other atmospheric oxidants. copernicus.org While specific kinetic data for the reaction of hydroxymethanesulfinate with ˙OH is not detailed in the provided results, the mechanisms for similar compounds suggest this is a likely degradation pathway.

Contribution of Hydroxymethanesulfinate to the Atmospheric Sulfur Cycle and Haze Formation

Hydroxymethanesulfinate plays a significant role in the atmospheric sulfur cycle and is a key contributor to haze pollution, especially during winter in heavily polluted regions like the North China Plain. copernicus.orgcopernicus.orgd-nb.info It represents an important pathway for the transformation of gaseous sulfur dioxide (SO₂) into the particle phase, contributing to the mass of secondary aerosols. bohrium.comd-nb.info

During severe winter haze events, HMS can constitute a substantial fraction of the organic matter (OM) in fine particulate matter (PM₂.₅), accounting for up to 15% of OM in some cases. copernicus.orgcopernicus.org Its formation provides an alternative pathway to sulfate production for sequestering SO₂ in aerosols. d-nb.info This is particularly important under conditions of low oxidant availability where traditional SO₂ to sulfate oxidation pathways are less efficient. copernicus.orgcopernicus.org Modeling studies estimate that HMS may account for 10% of global particulate sulfur in continental surface air, with this fraction exceeding 25% in many polluted regions during winter. nih.gov

The presence of HMS has significant implications for air quality measurements. Conventional ion chromatography methods can misidentify HMS as sulfate, leading to an overestimation of particulate sulfate by as much as 36% and an underestimation of organic aerosol mass. copernicus.orgcopernicus.org This highlights the need for analytical techniques that can distinguish between these sulfur species. nih.gov

Research in Fairbanks, Alaska, also found that PM₂.₅ HMS made up a significant portion of PM₂.₅ sulfur (26–41%) and total PM₂.₅ mass (2.8–6.8%) during pollution episodes, demonstrating its importance even in subarctic environments under cold and dark conditions. acs.orgnih.gov The formation of HMS in aerosol liquid water may be a critical SO₂ transformation pathway during winter haze pollution. bohrium.com The unappreciated importance of formaldehyde in secondary aerosol formation is underscored by these findings, suggesting that controlling emissions of HCHO and other volatile organic compounds could have the co-benefit of reducing particulate sulfur. d-nb.infonih.gov

Table 2: Contribution of Hydroxymethanesulfinate (HMS) to Particulate Matter in Different Locations

| Location | Contribution | Reference |

|---|---|---|

| Beijing, China (Winter Haze) | Up to 15% of Organic Matter (OM) | copernicus.orgcopernicus.org |

| Beijing, China (Haze Events) | Up to ~30% of particulate sulfur | nih.gov |

| Global (Continental Surface Air) | ~10% of particulate sulfur (modeled average) | nih.gov |

| Polluted Regions (e.g., N. America, Europe, China in winter) | >25% of particulate sulfur (modeled) | nih.gov |

| Fairbanks, Alaska (Pollution Episodes) | 26-41% of PM₂.₅ sulfur; 2.8-6.8% of total PM₂.₅ mass | acs.org |

| Nanjing, China (Urban) | Average concentration of 0.30±0.10 μg m⁻³ | copernicus.org |

| Yellow & Bohai Seas (Marine) | Average concentration of 0.05±0.01 μg m⁻³ | copernicus.org |

| Arctic Oil Field | Mass concentrations up to 1.6 ng/m³ | caltech.eduacs.orgnsf.gov |

Environmental Monitoring and Detection Strategies for Hydroxymethanesulfinate

The accurate quantification of hydroxymethanesulfinate in environmental samples is challenging but crucial for understanding its role in atmospheric chemistry. acs.org Several analytical methods have been developed and employed for its detection in atmospheric aerosols and wet deposition.

Ion chromatography (IC) is a commonly used technique for quantifying HMS. copernicus.orgacs.org However, the analysis can be complicated. The detection of HMS by IC is highly dependent on the pH of the eluent. acs.org With commonly used high-pH eluents (e.g., KOH), HMS can be converted to sulfate within the IC column, leading to its underestimation and a corresponding overestimation of sulfate. acs.org Furthermore, chromatographic separation of the HMS and sulfate peaks can be difficult. acs.org

To overcome these challenges, optimized IC methods have been developed. One such method involves using a particle-into-liquid sampler (PILS) coupled with an IC system. acs.orgnih.gov Other techniques include high-performance liquid chromatography (HPLC) and mass spectrometry (MS). acs.orgunc.edu Single-particle mass spectrometry has been used to identify HMS in individual aerosol particles, providing insights into its mixing state and formation processes. copernicus.orgacs.org However, challenges exist with MS methods as well, since most HMS fragments are shared with sulfate or common organic species. acs.org

Another method for determining HMS in wet deposition samples involves measuring the total and free formaldehyde content. epa.gov In this approach, one aliquot of a sample is treated with a strong base to dissociate HMS into formaldehyde and bisulfite, and the total formaldehyde is measured after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). epa.gov A second aliquot is analyzed for free formaldehyde without the base treatment. epa.gov The concentration of HMS is then calculated from the difference between the total and free formaldehyde measurements. epa.gov Collection of formaldehyde in aqueous bisulfite solutions has been shown to result in stable samples for up to four weeks. cdc.gov

Table 3: Analytical Methods for Hydroxymethanesulfinate (HMS) Detection

| Method | Principle | Challenges / Notes | Reference |

|---|---|---|---|

| Ion Chromatography (IC) | Separation and quantification of anions based on their affinity for an ion-exchange resin. | Potential for co-elution with sulfate; instability and conversion to sulfate under high pH eluent conditions, leading to underestimation of HMS and overestimation of sulfate. | acs.org |

| Single-Particle Mass Spectrometry (SPMS) | Desorption and ionization of individual particles to obtain mass spectra. | Provides information on single-particle composition. Most HMS fragments are shared with sulfate or organic species, making unique identification difficult. | copernicus.orgacs.org |

| HPLC with DNPH Derivatization | Measurement of total and free formaldehyde after dissociation of HMS. | Indirect method. The difference between total HCHO (after base-induced dissociation) and free HCHO gives the HMS concentration. Used for wet deposition samples. | epa.gov |

| Particle-Into-Liquid Sampler (PILS) coupled with IC | Collects ambient particles into a liquid stream for online IC analysis. | Allows for high-time-resolution online measurements of HMS in aerosols. | acs.org |

| Hydrophilic Interaction Liquid Chromatography (HILIC) with High-Resolution Mass Spectrometry | Used to identify and characterize a wide range of organosulfur compounds in simulated ancient atmospheric aerosols. | A sophisticated technique capable of precise identification of various sulfur-containing compounds. | unc.edu |

Biochemical and Prebiotic Chemistry Interactions of Sodium Hydroxymethanesulfinate

Mechanistic Studies of Sodium Hydroxymethanesulfinate Interactions with Specific Biomolecules (e.g., vitamin B12 derivatives)

Sodium hydroxymethanesulfinate (HMS) has been shown to interact with and chemically modify derivatives of vitamin B12. The nature and outcome of these reactions are dependent on the specific B12 derivative and the reaction conditions, such as pH.

Studies on the interaction between HMS and cyanocobalamin (B1173554) (CNCbl), a common form of vitamin B12, have been conducted under aerobic conditions across a wide pH range (4-11). researchgate.netresearchgate.net In the presence of HMS, cyanocobalamin is ultimately destroyed, leading to the formation of uncolored substances. researchgate.netresearchgate.net At a pH of 8 or higher, this degradation is preceded by the formation of stable yellow corrinoids (SYCs). researchgate.netresearchgate.net The primary SYC identified is (15R)-Coα, Coß - dicyano-13-dehydro-15-hydro-l5-hydroxycob(III)alamin, with a yield of approximately 25%. The stability of this yellow corrinoid is inversely affected by increasing concentrations of HMS, higher pH, and elevated temperatures. researchgate.net

In contrast to its reaction with cyanocobalamin, the reduction of aquacobalamin (B1421323) and thiocyanatocobalamin by HMS proceeds via an associative mechanism. researchgate.net The reduction of the aqua complex is observed to be faster than that of the thiocyanato complex. researchgate.net

| Vitamin B12 Derivative | Reaction Conditions | Observed Outcome | Mechanism |

|---|---|---|---|

| Cyanocobalamin (CNCbl) | Aqueous solution, aerobic, pH 4-11 | Formation of uncolored substances. At pH ≥ 8, intermediate formation of stable yellow corrinoids (SYCs). researchgate.netresearchgate.net | Not specified |

| Aquacobalamin | Neutral aqueous solution | Reduction of the cobalt center. researchgate.net | Associative researchgate.net |

| Thiocyanatocobalamin | Neutral aqueous solution | Reduction of the cobalt center, slower than aquacobalamin. researchgate.net | Associative researchgate.net |

Role of Sodium Hydroxymethanesulfinate in Model Prebiotic Chemical Reaction Systems (e.g., carbohydrate synthesis)

In the context of prebiotic chemistry, sodium hydroxymethanesulfinate (referred to as hydroxymethanesulfonate or HMS in geological and prebiotic literature) is recognized for its crucial role as a stable reservoir for formaldehyde (B43269) (HCHO). nih.govnih.gov Formaldehyde is a key precursor in the formose reaction, a plausible pathway for the abiotic synthesis of sugars. However, at high concentrations in alkaline environments, formaldehyde undergoes the Cannizzaro reaction, yielding methanol (B129727) and formate, which have limited prebiotic significance. nih.govnih.gov

HMS is formed by the reversible reaction of formaldehyde with sulfur dioxide (SO2), which was likely available from volcanic activity on early Earth. nih.gov This adduct sequesters formaldehyde, preventing its degradation via the Cannizzaro reaction. nih.govnih.gov The slow dissociation of HMS releases controlled amounts of formaldehyde back into the environment, making it available for constructive prebiotic reactions. nih.govnih.gov

Research has demonstrated that in alkaline borate (B1201080) solutions, formaldehyde released from HMS can effectively participate in the formation of borate-stabilized carbohydrates. nih.gov This process is as efficient as using free formaldehyde but avoids the material loss associated with the Cannizzaro reaction. nih.gov Furthermore, sulfur dioxide can play a similar stabilizing role for other unstable but prebiotically important aldehydes, such as glycolaldehyde (B1209225) and glyceraldehyde, by forming analogous adducts. nih.gov This stabilizing function makes HMS and similar compounds plausible candidates for "organic minerals" that could have accumulated and facilitated the synthesis of essential biomolecules on the Hadean Earth. nih.gov

| Prebiotic Challenge | Role of HMS | Experimental Observation | Significance |

|---|---|---|---|

| Instability of formaldehyde (HCHO) at high concentrations, leading to the unproductive Cannizzaro reaction. nih.govnih.gov | Acts as a stable, reversible reservoir for HCHO. nih.govnih.gov | HMS is stable in solution at high concentrations and slowly releases HCHO. nih.gov | Prevents waste of prebiotic HCHO and allows for its controlled release. nih.gov |

| Requirement for a steady supply of aldehydes for carbohydrate synthesis (formose reaction). | Provides a source of HCHO for sugar formation. | In alkaline borate solutions, HCHO from HMS forms stabilized carbohydrates. nih.gov | Provides a plausible geological mechanism for the accumulation and utilization of key prebiotic precursors. nih.gov |

| Instability of other key prebiotic aldehydes like glycolaldehyde and glyceraldehyde. nih.gov | Can form similar stable adducts with these aldehydes. nih.gov | Sulfur dioxide, a precursor to HMS, can stabilize glycolaldehyde and glyceraldehyde. nih.gov | Extends the stabilizing role to other crucial building blocks for molecules like RNA. nih.gov |

Investigation of Biochemical Transformation Pathways and Enzyme-like Activities of Sodium Hydroxymethanesulfinate (excluding in vivo human/animal studies)

The biochemical transformation of sodium hydroxymethanesulfinate is characterized by its decomposition under specific conditions, particularly in acidic environments. While stable in alkaline aqueous solutions, it readily decomposes in acidic medium. This decomposition is a complex process that yields a variety of products, including sulfur dioxide.

Kinetic and mechanistic studies of its aerobic decomposition in slightly acidic solutions have revealed a process that involves an induction period. This initial phase persists as long as molecular oxygen is present in the solution. The complete consumption of oxygen is a necessary prerequisite for the subsequent formation of dithionite (B78146) (S₂O₄²⁻). The decomposition in air has been described as occurring in three stages: an initial oxygen-dependent stage, the induction period, and a final stage that proceeds without oxygen. researchgate.net